N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-10-6-8-13(17(19)21)16(20)18-11-15(23-3)12-7-4-5-9-14(12)22-2/h4-10,15H,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDBRCXOJJGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are as follows:
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Formation of the Dihydropyridine Core
- Reactants: Aldehyde, β-keto ester, ammonia or primary amine.
- Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
- Reaction: The reactants undergo a cyclization reaction to form the dihydropyridine ring.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically performed in an acidic or neutral medium.
- Products: Oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Typically performed in an inert atmosphere.
- Products: Reduction can lead to the formation of tetrahydropyridine derivatives.
-
Substitution
- Reagents: Various nucleophiles or electrophiles.
- Conditions: Depending on the nature of the substituent, reactions can be performed under basic or acidic conditions.
- Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity as a calcium channel blocker due to its dihydropyridine core. This makes it a potential candidate for the development of new drugs targeting cardiovascular diseases.
Medicine
In medicine, the compound’s potential as a calcium channel blocker could be explored for the treatment of hypertension and other cardiovascular conditions. Additionally, its methoxyphenyl group may impart anti-inflammatory or analgesic properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves its interaction with calcium channels. The dihydropyridine core can bind to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The methoxy groups may enhance its binding affinity and selectivity for these channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,2-dihydropyridine-3-carboxamide core but differ in substituents, leading to variations in physicochemical and structural properties:
N-(2,4-Dimethoxyphenyl)-2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydropyridine-3-Carboxamide
- Key Differences :
- The carboxamide side chain includes a 3-(trifluoromethyl)benzyl group instead of the 2-methoxyethyl-phenyl moiety.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2,4-dimethoxyphenyl group provides distinct electronic effects compared to the 2-methoxyphenyl in the target compound .
- Structural Impact :
- The trifluoromethyl group may sterically hinder rotation around the benzyl-amide bond, reducing conformational flexibility.
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Key Differences: Substituted with a bromo-methylphenyl group instead of the methoxy-substituted ethyl-phenyl chain.
- Conformational Analysis: The molecule adopts a near-planar conformation due to π-conjugation across the amide bridge, similar to the target compound.
N-(4'-Chlorobiphenyl-2-yl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Key Differences :
- Biological Implications :
- The biphenyl system may enhance binding to hydrophobic protein pockets, whereas methoxy groups in the target compound could favor polar interactions.
N-(2-(Furan-2-yl)-2-Thiomorpholinoethyl)-1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Key Differences: Incorporates a furan-thiomorpholinoethyl side chain, introducing heterocyclic diversity and sulfur atoms. The furan ring may engage in hydrogen bonding via its oxygen atom, contrasting with the methoxy groups in the target compound .
Structural and Functional Analysis Table
Critical Discussion of Substituent Effects
- Methoxy Groups: The target compound’s 2-methoxy substituents on both the phenyl ring and ethyl bridge enhance solubility in polar solvents (e.g., methanol or DMSO) compared to halogenated analogs . However, they may reduce membrane permeability due to increased polarity.
- Halogen vs. Methoxy : Bromine or chlorine atoms (as in and ) offer halogen bonding capabilities, which are absent in methoxy-substituted derivatives. This could influence crystallization behavior or target binding .
Biological Activity
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N1O4. The structure features a dihydropyridine ring which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dihydropyridine moiety is known to modulate calcium channels, while the methoxyphenyl groups may enhance binding affinity to specific receptors or enzymes.
Key Mechanisms:
- Calcium Channel Modulation : Dihydropyridines are recognized for their ability to block calcium channels, which can lead to vasodilation and reduced blood pressure.
- COX Inhibition : Similar compounds have been studied for their potential as selective COX-2 inhibitors, which are important in the development of anti-inflammatory drugs .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structures can inhibit COX enzymes, which play a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
2. Antioxidant Properties
Compounds in the methoxyphenol family exhibit significant antioxidant activity. For instance, quantitative structure–activity relationship (QSAR) studies indicate a correlation between molecular structure and antioxidant capacity .
3. Cytotoxicity
In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's structural features may contribute to its ability to induce apoptosis in malignant cells.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a functionalized pyridine-3-carboxylic acid derivative with a substituted ethylamine. For example:
Step 1 : Prepare the pyridine core via cyclization of β-keto esters with ammonium acetate under reflux .
Step 2 : Introduce the methoxy and methyl groups via nucleophilic substitution or alkylation, ensuring regioselectivity using protecting groups .
Step 3 : Couple the activated carboxylic acid (e.g., via N-hydroxysuccinimide ester) with the ethylamine derivative under inert conditions (e.g., DMF, 0°C to room temperature) .
- Validation : Monitor reaction progress via TLC or HPLC (≥95% purity criteria, as per analytical standards in ).
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving stereochemistry, as demonstrated for analogous dihydropyridine carboxamides .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; purity thresholds >95% are standard .
- Spectroscopic Analysis :
- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., ESI+ mode) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation (hydrolysis of the carboxamide group is a risk) .
- Disposal : Follow hazardous waste regulations (e.g., incineration via licensed facilities) and avoid drain disposal due to potential aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
Test pH-dependent degradation (pH 1–13 buffers, 37°C) to identify labile functional groups (e.g., carboxamide hydrolysis at acidic pH) .
- Data Interpretation : Use Arrhenius plots to extrapolate degradation kinetics and identify critical storage conditions .
Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound for biological targets?
- Methodological Answer :
- Key Modifications :
- Methoxy Groups : Replace with bulkier alkoxy groups (e.g., ethoxy) to enhance lipophilicity and membrane permeability .
- Pyridine Core : Introduce electron-withdrawing groups (e.g., cyano) to modulate electronic effects and binding affinity .
- Validation : Perform in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with activity .
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Tools : Use QikProp (Schrödinger) or SwissADME to estimate logP, solubility, and blood-brain barrier penetration .
- Key Parameters :
- CYP450 Interactions : Screen for metabolism using cytochrome P450 inhibition assays .
- Plasma Protein Binding : Compare with analogs (e.g., oxicam derivatives binding to human serum albumin) to predict free drug availability .
Q. What strategies mitigate batch-to-batch variability in synthetic yield?
- Methodological Answer :
- Process Optimization :
Use continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature) .
Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
- Statistical Analysis : Apply design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
